Physicochemical Characteristics of 6-Chloropyrazolo[1,5-a]pyrimidine: A Technical Guide
Physicochemical Characteristics of 6-Chloropyrazolo[1,5-a]pyrimidine: A Technical Guide
Executive Summary
6-Chloropyrazolo[1,5-a]pyrimidine (CAS: 2024538-64-3) represents a "privileged scaffold" in modern medicinal chemistry, serving as a bioisostere for the purine core found in ATP. Its planar, bicyclic architecture allows it to mimic the adenine moiety, making it a cornerstone in the design of Type I and Type II kinase inhibitors (e.g., for CDK, JAK, and Trk families) and GABA-A receptor modulators.
This guide provides an exhaustive technical profiling of the 6-chloro derivative. Unlike the unsubstituted parent, the C6-chlorine atom introduces a critical electronic bias, modulating the pKa of the ring nitrogens and creating a specific handle for palladium-catalyzed cross-coupling reactions, thereby expanding the chemical space accessible for lead optimization.
Molecular Architecture & Electronic Properties[2][3]
Structural Core
The scaffold consists of an electron-rich pyrazole ring fused to an electron-deficient pyrimidine ring. The bridgehead nitrogen (N4) is essential for maintaining aromaticity and planarity.
-
Numbering System: The standard IUPAC numbering assigns the bridgehead nitrogen as N4. The chlorine is positioned at C6, the "meta" position relative to the bridgehead, placing it in the pyrimidine sector.
-
Electronic Distribution:
-
C3 (Pyrazole): Highly nucleophilic.[1] The electron density from the bridgehead nitrogen (N4) and N1 is delocalized here, making it the primary site for electrophilic aromatic substitution (SEAr).
-
C7 (Pyrimidine): Highly electrophilic. The inductive effect of the N4 nitrogen and the resonance withdrawal render this position susceptible to nucleophilic aromatic substitution (SNAr), especially when activated.
-
C6-Cl (Pyrimidine): The chlorine atom exerts a dual effect—inductive withdrawal (-I) and mesomeric donation (+M)—but the net effect on the pyrimidine ring is deactivation, slightly lowering the basicity of N1 compared to the non-chlorinated analog.
-
Calculated Properties
| Property | Value | Context |
| Molecular Weight | 153.57 g/mol | Fragment-like, ideal for FBDD (Fragment-Based Drug Discovery). |
| Molecular Formula | C₆H₄ClN₃ | - |
| LogP (Predicted) | ~1.08 - 1.25 | Moderate lipophilicity; ensures good membrane permeability. |
| TPSA | ~30.2 Ų | Low polar surface area, predictive of high BBB permeability. |
| H-Bond Donors | 0 | No NH donors in the core structure (unless substituted). |
| H-Bond Acceptors | 2 | N1 and N4 are potential acceptors. |
| Rotatable Bonds | 0 | Rigid template, minimizing entropic penalty upon binding. |
Physicochemical Profiling
Solubility and Lipophilicity
The 6-chloro derivative exhibits poor aqueous solubility due to its planar, crystalline lattice and lack of hydrophilic handles.
-
Water: < 0.1 mg/mL (Insoluble).
-
DMSO: > 50 mg/mL (Excellent).
-
DCM/Methanol: Soluble.
-
Implication: For biological assays, stock solutions should be prepared in DMSO. Formulation for in vivo studies often requires co-solvents (PEG400) or cyclodextrin complexation.
Acid-Base Character (pKa)
The pyrazolo[1,5-a]pyrimidine system is weakly basic.
-
Protonation Site: Protonation occurs primarily at N1 (the pyrazole nitrogen) in acidic media.[2]
-
pKa Estimate: ~2.0 - 2.5.
-
Effect of 6-Cl: The electron-withdrawing chlorine at C6 inductively reduces the electron density available at the ring nitrogens, likely lowering the pKa by 0.3–0.5 units compared to the unsubstituted parent. This ensures the molecule remains neutral at physiological pH (7.4), facilitating passive diffusion.
Thermal Stability
-
Physical State: Beige to off-white solid.[3]
-
Melting Point: Typically high (>150°C), reflecting strong
- stacking interactions in the crystal lattice. -
Stability: Stable under ambient conditions. Resistant to hydrolysis.
Spectral Characterization
Nuclear Magnetic Resonance (NMR)
The 6-chloro substitution breaks the symmetry of the pyrimidine ring, simplifying the splitting patterns.
-
H NMR (DMSO-d
, 400 MHz):-
H2:
8.0 - 8.2 ppm (Doublet). -
H3:
6.7 - 6.9 ppm (Doublet or dd). -
H5:
9.2 - 9.4 ppm (Singlet/Doublet, deshielded by adjacent N and Cl). -
H7:
8.8 - 9.0 ppm (Deshielded, adjacent to bridgehead N). -
Note: H5 and H7 appear as distinct singlets or weak doublets (due to long-range coupling) because the C6 position is blocked.
-
-
C NMR:
-
C6-Cl: Distinct carbon signal ~120-125 ppm.
-
C3: Shielded region ~95-100 ppm (nucleophilic character).
-
Mass Spectrometry
-
Ionization: ESI+ (Electrospray Ionization).
-
Pattern: Characteristic chlorine isotope pattern.
-
[M+H]
: m/z 154. -
[M+H+2]
: m/z 156. -
Ratio: ~3:1 intensity ratio, confirming the presence of a single chlorine atom.
-
Reactivity & Synthetic Utility[3][5][6]
The 6-chloropyrazolo[1,5-a]pyrimidine scaffold offers three distinct vectors for diversification, allowing medicinal chemists to "walk" around the ring system during SAR (Structure-Activity Relationship) exploration.
Reactivity Map
The following diagram illustrates the orthogonal reactivity profiles of the scaffold.
Figure 1: Orthogonal reactivity vectors on the 6-chloropyrazolo[1,5-a]pyrimidine core.
Synthetic Protocols
A. Synthesis of the Core (Condensation Strategy)
The most robust route involves the condensation of 3-aminopyrazole with a 2-chloromalonaldehyde equivalent (or related 1,3-electrophile).
-
Reagents: 3-Aminopyrazole + 2-Chloromalonaldehyde (or 2-chloro-3-(dimethylamino)acrolein).
-
Conditions: Glacial acetic acid, reflux, 2-4 hours.
-
Mechanism: Cyclocondensation.[4] The exocyclic amine of the pyrazole attacks the aldehyde/ketone, followed by ring closure at the pyrazole ring nitrogen (N1).
-
Yield: Typically 60-80%.
B. Functionalization at C6 (Suzuki Coupling)
The chlorine at C6 is an excellent handle for introducing aryl groups to target the hydrophobic pocket of kinases.
-
Reagents: 6-Chloro-scaffold (1 eq), Aryl boronic acid (1.2 eq), Pd(dppf)Cl
(5 mol%), K CO (2 eq).[1] -
Solvent: Dioxane/Water (4:1).
-
Temp: 90°C under N
atmosphere. -
Workup: Extraction with EtOAc, wash with brine, column chromatography.
Biopharmaceutical Implications[7]
Kinase Selectivity
The pyrazolo[1,5-a]pyrimidine core binds to the ATP-binding hinge region of kinases.
-
Binding Mode: The N1 and N4 nitrogens often serve as hydrogen bond acceptors for the hinge region backbone NH groups.
-
6-Cl Role: The chlorine atom can fill small hydrophobic pockets (gatekeeper residues) or be replaced by larger hydrophobic groups to achieve selectivity (e.g., sparing other kinases like Src or Lck).[1]
Metabolic Stability
-
Soft Spots: The C3 position is metabolically vulnerable to oxidation (hydroxylation) by Cytochrome P450 enzymes. Blocking C3 with a cyano (-CN) or chloro (-Cl) group is a common strategy to improve metabolic half-life (
). -
Phase II: The scaffold itself is relatively stable to glucuronidation unless hydroxylated.
Handling and Safety (SDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store at 2-8°C (Refrigerate). Keep container tightly closed in a dry, well-ventilated place.
-
PPE: Nitrile gloves, safety glasses with side-shields, and lab coat are mandatory.[1]
References
-
Synthesis and Reactivity: Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations. PMC, National Institutes of Health. Link
-
Medicinal Chemistry (Kinase Inhibition): Discovery of pyrazolo[1,5-a]pyrimidine TTK inhibitors.[1] ACS Med. Chem. Lett. 2016. Link
-
Scaffold Profiling: Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Advances.[5] Link
-
Compound Data: 6-Chloropyrazolo[1,5-a]pyrimidine (CAS 2024538-64-3). PubChem / Sigma-Aldrich. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Functional Pyrazolo[1,5-a]pyrimidines | Encyclopedia MDPI [encyclopedia.pub]
- 5. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) [pubs.rsc.org]
